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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B1149226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acoforestinine is a C19-diterpenoid alkaloid that has been isolated from plants of the

Aconitum genus, specifically Aconitum handelianum. Like other alkaloids in its class,

Acoforestinine possesses a complex molecular structure and is of interest to the scientific

community for its potential biological activities. This technical guide provides a comprehensive

overview of the available information on Acoforestinine, including its physicochemical

properties, detailed experimental protocols for its isolation and characterization, and an

exploration of its potential biological activities and mechanisms of action.

Physicochemical Properties
A summary of the known physicochemical data for Acoforestinine is presented in the table

below. This information has been compiled from various chemical supplier databases and

publicly available resources.
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Property Value Source

CAS Number 110011-77-3 Chemical Supplier Databases

Molecular Formula C35H51NO10 Chemical Supplier Databases

Molecular Weight 645.78 g/mol Chemical Supplier Databases

Appearance White to off-white powder Chemical Supplier Databases

Solubility
Soluble in chloroform,

dichloromethane, DMSO
Chemical Supplier Databases

Storage
Store at 2-8°C, protected from

light and moisture
Chemical Supplier Databases

Synonyms 8-O-Ethylyunaconitine Chemical Supplier Databases

Experimental Protocols
Isolation of Acoforestinine from Aconitum handelianum
The following protocol is a generalized procedure for the isolation of diterpenoid alkaloids from

Aconitum species, adapted for the specific isolation of Acoforestinine.

a. Extraction:

Air-dry the roots of Aconitum handelianum at room temperature and grind them into a fine

powder.

Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for

72 hours with occasional shaking.

Filter the extract through Whatman No. 1 filter paper.

Repeat the extraction process three times with fresh solvent.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a

temperature not exceeding 50°C to obtain the crude ethanol extract.

b. Acid-Base Partitioning:
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Suspend the crude ethanol extract in 2% aqueous hydrochloric acid (HCl).

Partition the acidic solution with diethyl ether to remove neutral and weakly basic

compounds. Discard the ether layer.

Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide

(NH4OH).

Extract the alkaline solution with chloroform three times.

Combine the chloroform extracts and wash with distilled water until the aqueous layer is

neutral.

Dry the chloroform extract over anhydrous sodium sulfate and concentrate under reduced

pressure to yield the crude alkaloid fraction.

c. Chromatographic Separation:

Subject the crude alkaloid fraction to Vacuum Liquid Chromatography (VLC) on a silica gel

column.

Elute the column with a gradient of chloroform-methanol (100:0 to 80:20) to obtain several

fractions.

Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol

(9:1) solvent system and visualize under UV light (254 nm) and by spraying with

Dragendorff's reagent.

Combine fractions showing a similar TLC profile to those reported for Acoforestinine.

Further purify the Acoforestinine-containing fractions by repeated column chromatography

on silica gel and/or preparative TLC to yield pure Acoforestinine.

Characterization of Acoforestinine
The identity and purity of the isolated Acoforestinine should be confirmed using the following

analytical techniques:
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a. High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Acetonitrile:water gradient.

Flow Rate: 1.0 mL/min.

Detection: UV at 230 nm.

Expected Outcome: A single sharp peak indicating the purity of the compound.

b. Mass Spectrometry (MS):

Technique: Electrospray Ionization (ESI-MS).

Analysis Mode: Positive ion mode.

Expected Outcome: A protonated molecular ion peak [M+H]+ consistent with the molecular

weight of Acoforestinine (m/z 646.35).

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Techniques: 1H NMR, 13C NMR, COSY, HSQC, and HMBC.

Solvent: CDCl3 or DMSO-d6.

Expected Outcome: The spectral data should be consistent with the published data for the

structure of Acoforestinine.

Assessment of Antioxidant Activity
Given that alkaloids from Aconitum handelianum have shown antioxidant potential, the

following protocols can be used to evaluate the antioxidant activity of Acoforestinine.

a. DPPH Radical Scavenging Assay:

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Prepare different concentrations of Acoforestinine in methanol.

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each Acoforestinine
concentration.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Ascorbic acid or Trolox can be used as a positive control.

Calculate the percentage of scavenging activity using the formula: Scavenging (%) =

[(A_control - A_sample) / A_control] x 100.

b. ABTS Radical Cation Scavenging Assay:

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of 2,2'-

azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of

potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16

hours before use.

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

Add 10 µL of different concentrations of Acoforestinine to 190 µL of the diluted ABTS•+

solution in a 96-well plate.

Incubate for 6 minutes at room temperature.

Measure the absorbance at 734 nm.

Calculate the percentage of inhibition as described for the DPPH assay.

c. Ferrous Ion Chelating (FIC) Assay:

Prepare different concentrations of Acoforestinine in a suitable solvent.

To 50 µL of each sample concentration, add 100 µL of 0.1 mM FeCl2.
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Initiate the reaction by adding 200 µL of 0.25 mM ferrozine.

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

Measure the absorbance of the iron(II)-ferrozine complex at 562 nm.

EDTA can be used as a positive control.

Calculate the chelating activity using the formula: Chelating (%) = [(A_control - A_sample) /

A_control] x 100.

Putative Signaling Pathway and Mechanism of
Action
While specific studies on the signaling pathways affected by Acoforestinine are lacking, the

mechanism of action for related aconitine-type alkaloids is known to involve the modulation of

voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes. It

is plausible that Acoforestinine shares a similar mechanism.

The proposed pathway involves Acoforestinine binding to site 2 of the alpha subunit of the

VGSC. This binding is thought to cause a persistent activation of the channel by inhibiting its

inactivation. The continuous influx of sodium ions leads to membrane depolarization, which can

result in a range of physiological effects, from nerve paralysis to cardiac arrhythmias,

depending on the concentration and cell type.

Below is a diagram illustrating this proposed signaling pathway.
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Caption: Proposed signaling pathway for Acoforestinine.

To cite this document: BenchChem. [Acoforestinine (CAS RN: 110011-77-3): A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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